molecular formula C13H13N3O3S B2622019 Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate CAS No. 946313-49-1

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate

Cat. No. B2622019
CAS RN: 946313-49-1
M. Wt: 291.33
InChI Key: ZXLFLVLKKODPAJ-UHFFFAOYSA-N
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Description

“Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C13H13N3O3S. It is related to the thiazole class of compounds, which are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many biologically active compounds and have diverse biological activities .


Molecular Structure Analysis

Thiazoles, including “this compound”, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate is its potent inhibitory activity against various enzymes, making it a valuable tool for investigating biochemical and physiological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate. One potential direction is the investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. Another potential direction is the development of new analogs of this compound with improved potency and selectivity for specific enzymes. Additionally, the development of new synthetic methods for this compound may also be an area of future research.

Synthesis Methods

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis involves the reaction of thiazole-2-carboxylic acid with thionyl chloride to form thiazole-2-carbonyl chloride. This intermediate is then reacted with N-phenylethylenediamine to form the corresponding amide. The amide is then reacted with methyl isocyanate to form this compound.

Scientific Research Applications

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, making this compound a valuable tool for investigating these processes.

properties

IUPAC Name

methyl N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-13(18)16-12-15-10(8-20-12)7-11(17)14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLFLVLKKODPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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